Cas no 58872-03-0 (L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-valyl]-, phenylmethylester)
![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-valyl]-, phenylmethylester structure](https://de.kuujia.com/scimg/cas/58872-03-0x500.png)
58872-03-0 structure
Produktname:L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-valyl]-, phenylmethylester
CAS-Nr.:58872-03-0
MF:C22H32N2O5
MW:404.499886512756
CID:340579
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-valyl]-, phenylmethylester Chemische und physikalische Eigenschaften
Namen und Kennungen
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- L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-valyl]-, phenylmethylester
- Boc-L-valyl-L-proline benzyl ester
- BocNH-Val-Pro-OBn
- Boc-Val-Pro-OBzl
- Boc-VP(OBn)
- N-(tert-butoxycarbonyl)-L-valyl-L-proline benzyl ester
- N-alpha-t-Butyloxycarbonyl-L-valyl-L-proline benzyl ester
- L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-L-valyl-, phenylmethyl ester
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- Inchi: 1S/C22H32N2O5/c1-15(2)18(23-21(27)29-22(3,4)5)19(25)24-13-9-12-17(24)20(26)28-14-16-10-7-6-8-11-16/h6-8,10-11,15,17-18H,9,12-14H2,1-5H3,(H,23,27)/t17-,18-/m0/s1
- InChI-Schlüssel: AXXCQAWGCJGDKN-ROUUACIJSA-N
- Lächelt: C(OCC1=CC=CC=C1)(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(OC(C)(C)C)=O
Berechnete Eigenschaften
- Genaue Masse: 404.23100
Experimentelle Eigenschaften
- Dichte: 1.141±0.06 g/cm3(Predicted)
- Schmelzpunkt: 82-83 °C(Solv: ligroine (8032-32-4); ethyl ether (60-29-7))
- Siedepunkt: 546.8±50.0 °C(Predicted)
- PSA: 84.94000
- LogP: 3.59890
- pka: 11.49±0.46(Predicted)
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-valyl]-, phenylmethylester Verwandte Literatur
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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